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Compound of Interest

Compound Name: FM 2-10

Cat. No.: B1148110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrophilic properties of the FM 2-
10 membrane probe, a vital tool in the study of cellular membrane dynamics. This document

details the probe's physicochemical characteristics, offers comprehensive experimental

protocols for its use, and illustrates the cellular pathways it helps to elucidate.

Core Principles of FM 2-10 and its Hydrophilic
Character
FM 2-10 is a fluorescent styryl dye specifically designed to probe the plasma membrane and

track endocytic and exocytic events. Its utility is rooted in its amphipathic nature, possessing

both hydrophilic (water-loving) and lipophilic (fat-loving) domains. This dual characteristic

dictates its interaction with the cellular environment.

The chemical structure of FM 2-10 consists of a positively charged hydrophilic head group and

a hydrophobic tail. This structure allows the dye to readily insert its hydrophobic tail into the

outer leaflet of the cell's lipid bilayer, while the charged head group remains in the aqueous

extracellular space, preventing the molecule from permeating the membrane. FM 2-10 is

notably more hydrophilic compared to other analogs like FM 1-43, a property that leads to a

faster rate of dissociation (departitioning) from the membrane. This characteristic is particularly

advantageous for quantitative studies of rapid membrane turnover.
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A key feature of FM dyes, including FM 2-10, is their significant increase in fluorescence

quantum yield upon partitioning into a lipid environment compared to when they are in an

aqueous solution. While precise quantum yield values are not readily available in the literature,

this increase is consistently described as being dramatic, in some cases over 100-fold. This

property ensures a high signal-to-noise ratio, as the dye is virtually non-fluorescent in the

extracellular medium but becomes brightly fluorescent upon binding to the cell membrane.

Quantitative Data
The following tables summarize the key quantitative properties of the FM 2-10 membrane

probe.

Property Value Reference(s)

Chemical Name

N-(3-

Triethylammoniumpropyl)-4-(4-

(diethylamino)styryl)pyridinium

dibromide

Molecular Weight 555.43 g/mol

Solubility Water soluble

logP (Octanol-Water) -2.0

Property Wavelength (nm) Reference(s)

Excitation Maximum ~480

Emission Maximum ~600

Experimental Protocols
This section provides a detailed, generalized protocol for studying synaptic vesicle recycling in

cultured neurons using FM 2-10. This protocol is a synthesis of methodologies described in the

scientific literature and can be adapted for specific experimental needs.
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Labeling of the Total Recycling Pool of Synaptic
Vesicles
This protocol is designed to label all synaptic vesicles that are actively recycling.

Materials:

FM 2-10 stock solution (e.g., 10 mM in water)

Cultured neurons on coverslips

Tyrode's solution (or other suitable physiological saline)

High K+ Tyrode's solution (e.g., 90 mM KCl, with a corresponding reduction in NaCl to

maintain osmolarity)

Imaging chamber for microscopy

Fluorescence microscope with appropriate filter sets for FM 2-10 (e.g., FITC/GFP cube)

Procedure:

Preparation: Place a coverslip with cultured neurons in the imaging chamber and perfuse

with standard Tyrode's solution.

Staining (Loading):

Prepare a working solution of FM 2-10 in high K+ Tyrode's solution. The final

concentration of FM 2-10 can range from 25 to 400 µM, depending on the cell type and

experimental goals. A common starting concentration is 100 µM.

Stimulate the neurons by perfusing the chamber with the FM 2-10/high K+ solution for 1-2

minutes. This depolarization will induce exocytosis and subsequent endocytosis, leading

to the uptake of the dye into recycling synaptic vesicles.

Wash:
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Thoroughly wash the cells with standard Tyrode's solution for 5-10 minutes to remove the

dye from the plasma membrane and the extracellular space. This step is critical to reduce

background fluorescence.

Imaging (Stained Vesicles):

Acquire fluorescence images of the stained nerve terminals. The bright puncta represent

clusters of synaptic vesicles that have taken up the FM 2-10 dye.

Labeling of the Readily Releasable Pool (RRP) of
Synaptic Vesicles
This protocol takes advantage of the faster dissociation rate of the more hydrophilic FM 2-10 to

selectively label the RRP, which are the vesicles primed for immediate release.

Procedure:

Preparation: As described in section 3.1.

Staining (Loading):

Stimulate the neurons with high K+ Tyrode's solution in the presence of FM 2-10 for a

short duration (e.g., 30-60 seconds).

Immediately after the stimulation, begin washing with standard Tyrode's solution. The

rapid wash-out will remove the dye from the plasma membrane before it can be

internalized into vesicles of the reserve pool, thus preferentially labeling the rapidly

recycling RRP.

Wash: Continue washing for 5-10 minutes.

Imaging: Acquire images of the stained RRP.

3.3
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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